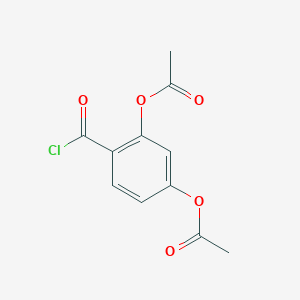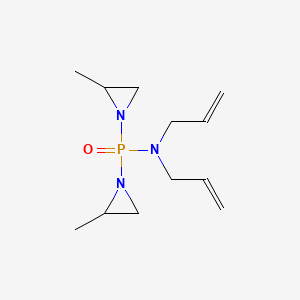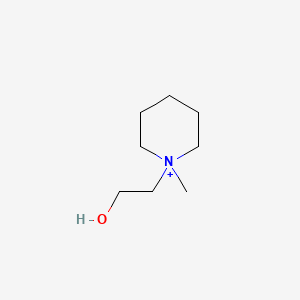
Piperidinium, 1-(2-hydroxyethyl)-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidinium, 1-(2-hydroxyethyl)-1-methyl- is an organic compound belonging to the piperidine family. It is characterized by a piperidine ring substituted with a hydroxyethyl group and a methyl group. This compound is of interest due to its versatile applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(2-hydroxyethyl)-1-methyl- typically involves the reaction of 1-(2-hydroxyethyl)piperidine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product in high purity .
化学反应分析
Types of Reactions
Piperidinium, 1-(2-hydroxyethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, secondary amines, and oxidized derivatives such as aldehydes and carboxylic acids .
科学研究应用
Piperidinium, 1-(2-hydroxyethyl)-1-methyl- has a wide range of applications in scientific research:
作用机制
The mechanism of action of Piperidinium, 1-(2-hydroxyethyl)-1-methyl- involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The piperidine ring can interact with receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
相似化合物的比较
Similar Compounds
Piperidine: A simple cyclic amine with a six-membered ring containing one nitrogen atom.
Piperazine: A heterocyclic amine with a six-membered ring containing two nitrogen atoms.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Uniqueness
Piperidinium, 1-(2-hydroxyethyl)-1-methyl- is unique due to the presence of both a hydroxyethyl group and a methyl group on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
45733-02-6 |
|---|---|
分子式 |
C8H18NO+ |
分子量 |
144.23 g/mol |
IUPAC 名称 |
2-(1-methylpiperidin-1-ium-1-yl)ethanol |
InChI |
InChI=1S/C8H18NO/c1-9(7-8-10)5-3-2-4-6-9/h10H,2-8H2,1H3/q+1 |
InChI 键 |
OREKCTYCBSSFON-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(CCCCC1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


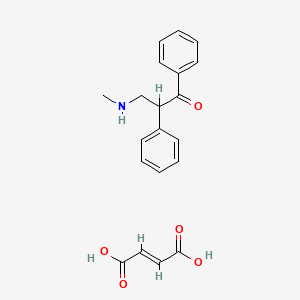

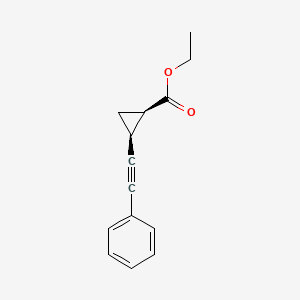
plumbane](/img/structure/B14659800.png)
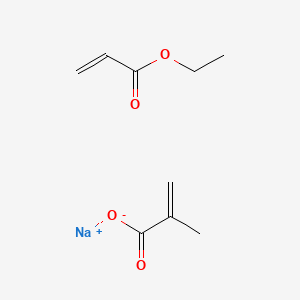
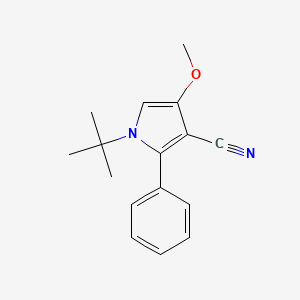

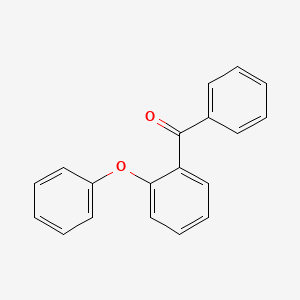
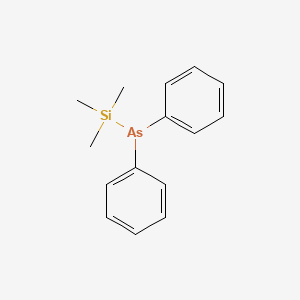

![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
